molecular formula C9H11BrO3 B12731991 0Aka1qwt6Q CAS No. 359844-37-4

0Aka1qwt6Q

Cat. No.: B12731991
CAS No.: 359844-37-4
M. Wt: 247.09 g/mol
InChI Key: CAZLJRDRMZMEES-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2-hydroxy-5-methoxybenzeneethanol (also known by its identifier 0Aka1qwt6Q) is a chemical substance with the molecular formula C9H11BrO3 . It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a benzene ring, along with an ethanol side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-Bromo-2-hydroxy-5-methoxybenzeneethanol involves the reaction of 2-Bromo-5-hydroxy-4-methoxybenzenemethanol with thionyl chloride in dry chloroform at 0°C. The mixture is then stirred at ambient temperature for 3 hours. The solvent is removed in vacuo, and the residue is dissolved in ether and washed with water, saturated sodium bicarbonate, and brine. The product is then dried over sodium sulfate, filtered, and concentrated in vacuo to yield colorless crystals .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxy-5-methoxybenzeneethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 4-Bromo-2-hydroxy-5-methoxybenzaldehyde.

    Reduction: 4-Bromo-2-hydroxy-5-methoxybenzene.

    Substitution: 4-Methoxy-2-hydroxy-5-methoxybenzene derivatives.

Scientific Research Applications

4-Bromo-2-hydroxy-5-methoxybenzeneethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-5-methoxybenzeneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-hydroxy-5-methoxybenzeneethanol is unique due to the presence of both a hydroxyl group and a methoxy group on the benzene ring, along with an ethanol side chain. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.

Properties

CAS No.

359844-37-4

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-2-(2-hydroxyethyl)-4-methoxyphenol

InChI

InChI=1S/C9H11BrO3/c1-13-9-4-6(2-3-11)8(12)5-7(9)10/h4-5,11-12H,2-3H2,1H3

InChI Key

CAZLJRDRMZMEES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCO)O)Br

Origin of Product

United States

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